Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17522439
InChI: InChI=1S/C10H17NO2/c1-13-8(12)10(7-11)5-9(6-10)3-2-4-9/h2-7,11H2,1H3
SMILES:
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate

CAS No.:

Cat. No.: VC17522439

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate -

Specification

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate
Standard InChI InChI=1S/C10H17NO2/c1-13-8(12)10(7-11)5-9(6-10)3-2-4-9/h2-7,11H2,1H3
Standard InChI Key IOFAAYJITJVXNJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CC2(C1)CCC2)CN

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate belongs to the spirocyclic family, featuring two fused cyclopropane rings sharing a central carbon atom. The 2-position of the spiro framework is substituted with a methyl ester (COOCH3-\text{COOCH}_3) and an aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2). This arrangement imposes significant steric strain, influencing its reactivity and conformational stability .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1935316-01-0
Molecular FormulaC9H15NO2\text{C}_9\text{H}_{15}\text{NO}_2
Molecular Weight185.22 g/mol
IUPAC NameMethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate

The hydrochloride salt form of this compound (CAS 1808249-67-3) has a molecular weight of 205.68 g/mol and includes a chlorine atom (C9H16ClNO2\text{C}_9\text{H}_{16}\text{ClNO}_2) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of spiro[3.3]heptane derivatives often begins with dimethyl spiro[3.3]heptane-2,6-dicarboxylate, as described in a 1973 patent . Key steps include:

  • Hydrolysis: Selective hydrolysis of one ester group to yield a monoacid intermediate.

  • Amidation: Conversion of the carboxylic acid to an amide using reagents like ethyl chloroformate and ammonia.

  • Nitrile Formation: Treatment with phosphorus oxychloride to generate a nitrile intermediate.

  • Reduction: Catalytic hydrogenation or lithium aluminum hydride reduction to introduce the aminomethyl group .

For methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate, a plausible route involves nitrile reduction of methyl 2-cyanospiro[3.3]heptane-2-carboxylate, followed by purification via chromatography .

Physicochemical Properties

Stability and Reactivity

The spiro[3.3]heptane core confers rigidity, while the ester and amine groups introduce polar and nucleophilic character. Although specific data on melting/boiling points are unavailable, analogous spiro compounds exhibit:

  • Low solubility in water due to hydrophobic bicyclic frameworks.

  • Moderate solubility in organic solvents such as chloroform or dichloromethane .

Table 2: Predicted Properties

PropertyValue
LogP (Partition Coefficient)~1.2 (estimated)
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors3 (ester and amine)

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s spirocyclic structure mimics constrained amino acids, making it valuable in peptide mimetics and protease inhibitor design. For example, similar spiroheptane derivatives have been explored as:

  • Neurological agents: Targeting glutamate receptors .

  • Antiviral compounds: Inhibiting viral protease activity .

Material Science

The strain energy of the spiro[3.3]heptane system (~30 kcal/mol) enables applications in high-energy materials or as a scaffold for supramolecular chemistry .

PrecautionRecommendation
Personal ProtectionGloves, goggles, ventilation
StorageCool, dry, inert atmosphere
DisposalIncineration or EPA-compliant methods

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